![molecular formula C16H18N4O4S2 B3413718 ethyl 2-(2-(2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)thiazol-4-yl)acetate CAS No. 946264-48-8](/img/structure/B3413718.png)
ethyl 2-(2-(2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)thiazol-4-yl)acetate
Overview
Description
Ethyl 2-(2-(2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)thiazol-4-yl)acetate is a useful research compound. Its molecular formula is C16H18N4O4S2 and its molecular weight is 394.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-(2-(2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)thiazol-4-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(2-(2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)thiazol-4-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Imidazole derivatives have been reported to show a broad range of biological activities, including antimicrobial properties . This suggests that “F2495-0547” could potentially be used in the development of new antimicrobial drugs.
Anti-inflammatory Activity
Imidazole derivatives have also been reported to exhibit anti-inflammatory properties . This suggests that “F2495-0547” could potentially be used in the treatment of inflammatory conditions.
Antitumor Activity
Both imidazole and thiazole derivatives have been associated with antitumor or cytotoxic activities . This suggests that “F2495-0547” could potentially be used in cancer treatment.
Antidiabetic Activity
Imidazole derivatives have been reported to show antidiabetic properties . This suggests that “F2495-0547” could potentially be used in the treatment of diabetes.
Antioxidant Activity
Imidazole derivatives have been reported to exhibit antioxidant properties . This suggests that “F2495-0547” could potentially be used as an antioxidant.
Antiviral Activity
Some indole derivatives, which share structural similarities with imidazole, have been reported as antiviral agents . This suggests that “F2495-0547” could potentially be used in the treatment of viral infections.
Ester Formation
The compound “F2495-0547” contains an ester group. Ester groups are known to be effective reagents for the formation of 2-trimethylsilylethyl esters . This suggests that “F2495-0547” could potentially be used in chemical synthesis processes involving ester formation.
Neuroprotective Activity
Thiazole derivatives have been associated with neuroprotective activities . This suggests that “F2495-0547” could potentially be used in the treatment of neurological conditions.
properties
IUPAC Name |
ethyl 2-[2-[[2-(6-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S2/c1-3-24-13(22)4-10-7-25-15(18-10)19-12(21)5-11-8-26-16-17-6-9(2)14(23)20(11)16/h6-7,11H,3-5,8H2,1-2H3,(H,18,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOBBNNSBBNIDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CC2CSC3=NC=C(C(=O)N23)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(2-(2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)thiazol-4-yl)acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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